molecular formula C10H17N3O B2486764 Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine CAS No. 1932468-23-9

Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine

Cat. No.: B2486764
CAS No.: 1932468-23-9
M. Wt: 195.266
InChI Key: YHWLQRJYWUMHEZ-WCBMZHEXSA-N
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Description

Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a high-purity chemical compound intended exclusively for research use in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. This chiral molecule features a tetrahydropyran (oxane) ring system linked to a methyl-substituted pyrazole group, a structural motif of significant interest in medicinal chemistry. Heterocyclic compounds containing nitrogen atoms, such as the pyrazole and methanamine functional groups present in this molecule, are fundamental scaffolds in over 85% of all FDA-approved pharmaceuticals . They are prized for their ability to engage in diverse intermolecular interactions—including hydrogen bonding and van der Waals forces—which enable effective binding to biological targets like enzymes and receptors . This makes such compounds invaluable tools in early-stage drug discovery research, particularly for investigating new oncology and anti-infective agents . Researchers can leverage this compound as a key synthetic intermediate or a core structural element for building novel molecular libraries. Its defined stereochemistry also provides a platform for studying structure-activity relationships (SAR). Please consult the Certificate of Analysis for specific data on purity, storage conditions, and handling instructions.

Properties

IUPAC Name

[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-9(4-5-12-13)10-8(7-11)3-2-6-14-10/h4-5,8,10H,2-3,6-7,11H2,1H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWLQRJYWUMHEZ-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxane Ring: The oxane ring is formed by the cyclization of a diol with an appropriate leaving group under basic conditions.

    Coupling of the Rings: The pyrazole and oxane rings are coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon of the oxane ring.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products

    Oxidation: Oxides of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different nucleophilic groups replacing the methanamine group.

Scientific Research Applications

Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Substitutions

The target compound belongs to a broader class of methanamine derivatives functionalized with pyrazole and heterocyclic rings. Key analogues include:

Compound Name Molecular Formula Substituents (Pyrazole/Oxane) Molecular Weight (g/mol) Purity/Yield Key Differences vs. Target Compound
rac-[(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine (Target) C₁₀H₁₇N₃O 1-Methyl-1H-pyrazol-5-yl 195.27 95% Reference compound
rac-[(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine C₁₀H₁₇N₃O 1-Methyl-1H-pyrazol-4-yl 195.27 N/A Pyrazole substituent position (4-yl vs. 5-yl)
rac-[(2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine C₁₁H₁₉N₃O 1-Ethyl-1H-pyrazol-5-yl 209.29 N/A Ethyl vs. methyl group on pyrazole
tert-Butyl (3S,4R)-3-...4-(4-fluoro-3-(((1-methyl-1H-pyrazol-5-yl)methyl)... C₂₉H₃₅FN₄O₆ 1-Methyl-1H-pyrazol-5-yl 554.62 67% yield Extended piperidine-carbamate scaffold
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 1-Methyl-4-CF₃-1H-pyrazol-5-yl 179.14 N/A Trifluoromethyl substitution on pyrazole
Key Observations:
  • Substituent Position : The position of the pyrazole substituent (4-yl vs. 5-yl) significantly impacts molecular interactions. For example, in , compounds with 5-yl substituents (e.g., 13aw ) showed higher yields (67–91%) compared to 4-yl analogues (41%) .
  • Electron-Withdrawing Groups : Trifluoromethyl groups () enhance metabolic stability but reduce basicity compared to methyl groups .

Physicochemical Properties

Solubility and Stability
  • The dihydrochloride salt of the target compound (MW 254.16) improves aqueous solubility compared to its free base .
  • Analogues with extended scaffolds (e.g., 13aw in ) exhibit lower solubility due to increased molecular weight (MW 554.62) .
Stereochemical Considerations

The racemic nature of the target compound contrasts with enantiomerically pure derivatives. For instance, 1-{(2R,4S,5R)-5-[1-Methyl-3-(2-thienyl)-1H-pyrazol-5-yl]-1-azabicyclo[2.2.2]oct-2-yl}methanamine () has defined stereochemistry, which could lead to divergent binding affinities in biological systems .

NMR Spectral Data Comparison

Key ¹H NMR shifts (400–500 MHz, CDCl₃) from highlight electronic differences:

Compound ID Pyrazole Substituent δ (ppm) for Pyrazole Protons δ (ppm) for Oxane Protons Coupling Constants (J, Hz)
13aw 1-Methyl-5-yl 6.25 (s, 1H) 3.80–4.10 (m, 2H) J = 9.5 (oxane coupling)
13ax 1H-Pyrazol-4-yl 7.35 (s, 1H) 3.70–4.05 (m, 2H) J = 9.2
  • Pyrazole Protons : Deshielding effects are stronger in 4-yl derivatives (δ 7.35) compared to 5-yl (δ 6.25), reflecting electronic differences .
  • Oxane Protons : Similar coupling constants (J ~9–10 Hz) suggest conserved chair conformations in oxane rings across analogues.

Biological Activity

Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17N3O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1808068-45-2

The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds with pyrazole structures have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range between 62.5 to 78.12 µg/mL against these pathogens .

Anticancer Properties

Research indicates that racemic mixtures of pyrazole derivatives can exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds typically fall within the range of 200 to 300 µg/mL, suggesting moderate efficacy in inhibiting cell growth .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. In silico studies suggest that similar compounds can bind effectively to the active sites of proteins involved in bacterial resistance mechanisms, such as AgrA in Staphylococcus aureus, thereby disrupting their function and enhancing susceptibility to treatment .

Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that those with oxane structures exhibited enhanced antibacterial properties compared to their non-cyclic counterparts. The study reported that modifications at the 5-position of the pyrazole ring significantly influenced the antibacterial activity against MRSA strains.

CompoundMIC (µg/mL)Target Bacteria
Compound A62.5E. coli
Compound B78.12S. aureus

Study 2: Anticancer Activity

In vitro testing on HeLa and A549 cell lines revealed that this compound exhibited IC50 values indicating moderate cytotoxicity. The results suggest potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Q & A

Q. How to resolve discrepancies in reported solubility or stability data?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare with literature. Use DSC/TGA to assess decomposition temperatures .
  • Example : Hydrochloride salts (e.g., dihydrochloride in ) may exhibit higher aqueous solubility vs. free bases .

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